molecular formula C16H24N2O4S B1440936 1-Boc-4-(carboxy-thiophen-3-YL-methyl)-[1,4]diazepane CAS No. 885275-85-4

1-Boc-4-(carboxy-thiophen-3-YL-methyl)-[1,4]diazepane

Cat. No. B1440936
M. Wt: 340.4 g/mol
InChI Key: GKQFMQTWRSMUME-UHFFFAOYSA-N
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Description

1-Boc-4-(carboxy-thiophen-3-yl-methyl)-[1,4]diazepane is a chemical compound with the CAS Number: 885275-85-4 . It has a molecular weight of 340.44 . The compound is also known by its IUPAC name 4-(tert-butoxycarbonyl)-1,4-diazepan-1-ylacetic acid . It appears as a light yellow solid .


Molecular Structure Analysis

The InChI code for 1-Boc-4-(carboxy-thiophen-3-yl-methyl)-[1,4]diazepane is 1S/C16H24N2O4S/c1-16(2,3)22-15(21)18-7-4-6-17(8-9-18)13(14(19)20)12-5-10-23-11-12/h5,10-11,13H,4,6-9H2,1-3H3,(H,19,20) . This code provides a textual representation of the compound’s molecular structure.


Physical And Chemical Properties Analysis

1-Boc-4-(carboxy-thiophen-3-yl-methyl)-[1,4]diazepane is a light yellow solid . It has a molecular weight of 340.44 .

Scientific Research Applications

Synthesis and Pharmacological Screening A series of novel derivatives of benzodiazepines, including structures related to "1-Boc-4-(carboxy-thiophen-3-YL-methyl)-[1,4]diazepane", have been synthesized and evaluated for their antimicrobial, analgesic, and anti-inflammatory activities. These compounds were synthesized from 3-(substituted phenyl)-1-(thiophen-2-yl)prop-2-en-1-one by condensation with various aromatic aldehydes, followed by cyclization with o-phenylenediamine. Their structures were confirmed through various spectroscopic methods, and they exhibited diverse biological activities (Bhat, Chauhan, Kumar, & Kumar, 2014).

Chemical Synthesis Techniques A practical synthesis of a key intermediate for a Rho–kinase inhibitor, closely related to the chemical structure of "1-Boc-4-(carboxy-thiophen-3-YL-methyl)-[1,4]diazepane", demonstrates the utility of these compounds in drug development. The synthesis involved intramolecular cyclization techniques, highlighting the chemical flexibility and potential of these compounds for generating pharmacologically active molecules (Gomi, Kouketsu, Ohgiya, & Shibuya, 2012).

Enantioselective Synthetic Processes The enantioselective synthesis of benzodiazepine derivatives, including those similar to "1-Boc-4-(carboxy-thiophen-3-YL-methyl)-[1,4]diazepane", has been reported. This synthesis involves deprotonative ring contraction from five amino acids, leading to quinolone-2,4-diones with high enantioselectivity. This process provides an efficient entry into potentially useful drug scaffolds, demonstrating the significance of these compounds in medicinal chemistry (Antolak, Yao, Richoux, Slebodnick, & Carlier, 2014).

Structural Characterization and Crystal Studies Research on benzodiazepine molecules, including those structurally related to "1-Boc-4-(carboxy-thiophen-3-YL-methyl)-[1,4]diazepane", has led to the synthesis of new molecules and their interaction with diorganotin(IV) chlorides. These studies provide insights into the structural characteristics of benzodiazepines and their potential for forming supramolecular structures, which could have implications for drug design and development (Garoufis, Kitos, Lymperopoulou, Nastopoulos, Plakatouras, & Ypsilantis, 2015).

Safety And Hazards

For safety and hazards information, it’s recommended to refer to the Material Safety Data Sheet (MSDS) of the compound . The MSDS contains information about the potential hazards (health, fire, reactivity, and environmental) and how to work safely with the chemical product.

properties

IUPAC Name

2-[4-[(2-methylpropan-2-yl)oxycarbonyl]-1,4-diazepan-1-yl]-2-thiophen-3-ylacetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H24N2O4S/c1-16(2,3)22-15(21)18-7-4-6-17(8-9-18)13(14(19)20)12-5-10-23-11-12/h5,10-11,13H,4,6-9H2,1-3H3,(H,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GKQFMQTWRSMUME-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCCN(CC1)C(C2=CSC=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24N2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40693076
Record name [4-(tert-Butoxycarbonyl)-1,4-diazepan-1-yl](thiophen-3-yl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40693076
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

340.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Boc-4-(carboxy-thiophen-3-YL-methyl)-[1,4]diazepane

CAS RN

885275-85-4
Record name 4-[(1,1-Dimethylethoxy)carbonyl]hexahydro-α-3-thienyl-1H-1,4-diazepine-1-acetic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=885275-85-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name [4-(tert-Butoxycarbonyl)-1,4-diazepan-1-yl](thiophen-3-yl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40693076
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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